REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH:5][c:6]2[c:7]3[c:8]([n:9][cH:10][n:11]2)[n:12][c:13]([F:16])[cH:14][cH:15]3)[cH:17][cH:18][cH:19]1.[CH3:20][NH:21][CH3:22].[CH3:24][CH2:25][N:26]([CH2:27][CH3:28])[CH2:29][CH3:30].[CH3:31][CH2:32][OH:33].[ClH:23]>>[Br:1][c:2]1[cH:3][c:4]([NH:5][c:6]2[c:7]3[c:8]([n:9][cH:10][n:11]2)[n:12][c:13]([N:21]([CH3:20])[CH3:22])[cH:14][cH:15]3)[cH:17][cH:18][cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc2c(Nc3cccc(Br)c3)ncnc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CN(C)c1ccc2c(Nc3cccc(Br)c3)ncnc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |